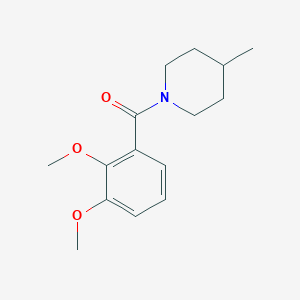![molecular formula C11H11ClN2O B5857808 1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)
1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole, also known as Clotrimazole, is a widely used antifungal medication in the pharmaceutical industry. This compound belongs to the imidazole class of antifungal agents and is used to treat a variety of fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole was first synthesized in the 1960s and has since become a popular treatment option for fungal infections.
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole involves inhibition of fungal growth by targeting the synthesis of ergosterol, a key component of fungal cell membranes. This compound binds to the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol. This inhibition results in the accumulation of toxic sterols in the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on fungal cells. These effects include inhibition of ergosterol biosynthesis, disruption of membrane permeability, and inhibition of fungal cell division. This compound has also been shown to have some activity against bacteria and viruses, although its primary use is as an antifungal agent.
Advantages and Limitations for Lab Experiments
1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action and has been extensively studied for its antifungal properties. This compound is also relatively inexpensive and widely available, making it a convenient choice for researchers. However, this compound does have some limitations. It is not effective against all types of fungi and may have limited activity against certain strains. Additionally, this compound can be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole. One area of interest is the development of new derivatives of this compound with improved antifungal activity and reduced toxicity. Another area of research involves the use of this compound in combination with other antifungal agents to improve efficacy against resistant strains of fungi. Additionally, researchers are exploring the potential use of this compound in other applications, such as the treatment of certain types of cancer. Overall, this compound remains an important compound in the field of antifungal research and has the potential to contribute to the development of new treatments for fungal infections.
Synthesis Methods
1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole can be synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-chlorophenol, which is reacted with ethylene oxide to produce 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with imidazole to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure high product yield and purity.
Scientific Research Applications
1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole has been extensively studied for its antifungal properties and has been used in numerous scientific research applications. One major area of research involves the development of new antifungal agents based on the structure of this compound. Researchers have synthesized a variety of derivatives of this compound with improved antifungal activity and reduced toxicity compared to the parent compound.
properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDVZLYUUMSBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)
![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)


![1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)

![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)



![5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5857845.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5857852.png)